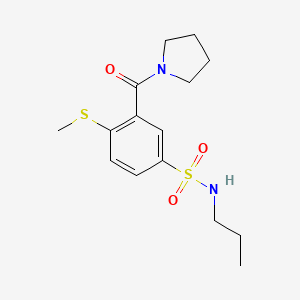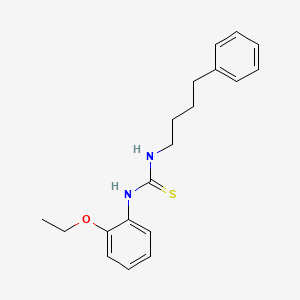
4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Overview
Description
4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been widely used in scientific research. MPB is a potent and selective inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in several types of cancer.
Mechanism of Action
4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide inhibits the activity of CA IX by binding to its active site. CA IX is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. This reaction is essential for the regulation of pH in cancer cells. By inhibiting CA IX, 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide disrupts the pH regulation in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting CA IX. Moreover, 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is essential for the elimination of cancer cells. 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has also been shown to enhance the efficacy of other anticancer drugs.
Advantages and Limitations for Lab Experiments
4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of CA IX, which makes it an ideal tool to study the role of CA IX in cancer. Moreover, 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been extensively studied in vitro and in vivo, which makes it a well-characterized compound. However, 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has some limitations for lab experiments. It is a sulfonamide compound, which can lead to off-target effects. Moreover, 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has poor solubility in aqueous solutions, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in scientific research. One direction is to study the role of CA IX in other types of cancer. Another direction is to study the mechanism of action of 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in more detail. Moreover, there is a need to develop more potent and selective inhibitors of CA IX. Finally, there is a need to develop new methods for the delivery of 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide to cancer cells.
Scientific Research Applications
4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been extensively used in scientific research as a tool to study the role of CA IX in cancer. CA IX is a transmembrane protein that is expressed in several types of cancer, including breast, lung, and colorectal cancer. 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting CA IX. Moreover, 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been used in combination with other anticancer drugs to enhance their efficacy.
properties
IUPAC Name |
4-methylsulfanyl-N-propyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-3-8-16-22(19,20)12-6-7-14(21-2)13(11-12)15(18)17-9-4-5-10-17/h6-7,11,16H,3-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVYTFLHHAIUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-N-propyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4847934.png)
![2-(4-methoxyphenyl)-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B4847935.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4847950.png)
![N-(2-methoxyphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4847973.png)

![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4847982.png)

![N'-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-4-[(pentafluorophenoxy)methyl]benzohydrazide](/img/structure/B4848011.png)
![N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4848019.png)
![5-{5-bromo-2-[2-(4-ethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4848042.png)

![2-(cyclopropylamino)-6,8-dimethylpyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4848054.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea](/img/structure/B4848059.png)